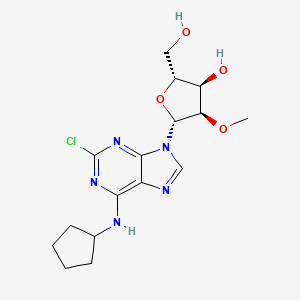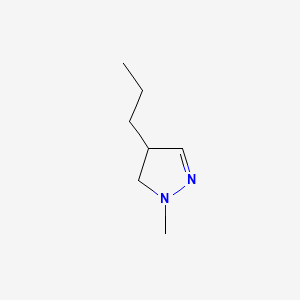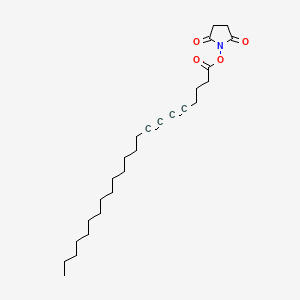
Benzyl Fentanyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Fentanyl-d3, also known as R-4129, is a deuterated analog of benzyl fentanyl. It is a synthetic opioid that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in clinical and research settings to study opioid receptor interactions and pain management mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Fentanyl-d3 involves several steps, starting with the preparation of the core fentanyl structure. The general synthetic route includes the following steps:
N-alkylation: The initial step involves the alkylation of 4-piperidone with benzyl chloride to form N-benzyl-4-piperidone.
Reductive amination: This intermediate is then subjected to reductive amination with aniline to form N-benzyl-4-anilinopiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzyl Fentanyl-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting ketones to alcohols or amines to secondary amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzyl Fentanyl-d3 is widely used in scientific research due to its unique properties:
Mechanism of Action
Benzyl Fentanyl-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release, leading to analgesia and sedation .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic used in anesthesia and pain management.
Sufentanil: An analog of fentanyl with higher potency and shorter duration of action.
Alfentanil: Another fentanyl analog with rapid onset and short duration of action.
Uniqueness
Benzyl Fentanyl-d3 is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantitation in analytical applications. Its use as a reference standard in forensic and clinical toxicology distinguishes it from other fentanyl analogs .
Properties
Molecular Formula |
C21H26N2O |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3,3,3-trideuterio-N-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3/i1D3 |
InChI Key |
POQDXIFVWVZVML-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)



![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)






![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)


